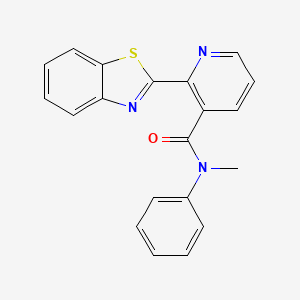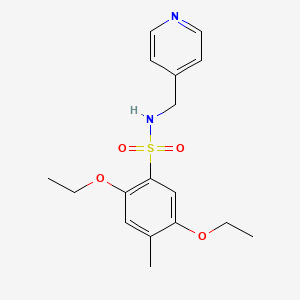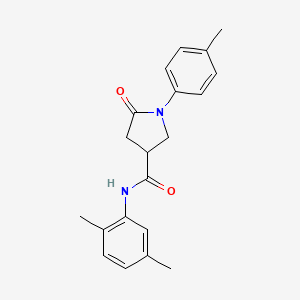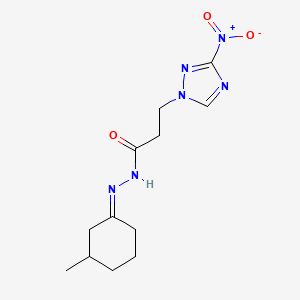
2-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylpyridine-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylpyridine-3-carboxamide typically involves the condensation of 2-aminobenzenethiol with various aldehydes or ketones. One common method is the cyclization of 2-aminobenzenethiol with pyridine-3-carboxylic acid derivatives under acidic conditions . The reaction is usually carried out in ethanol as a solvent and requires heating to around 50°C for several hours .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves one-pot multicomponent reactions, microwave irradiation, and molecular hybridization techniques. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in ethanol at reflux temperature.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different biological activities and can be used in various applications .
Scientific Research Applications
2-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylpyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in the treatment of diseases such as tuberculosis and cancer.
Industry: Used in the development of materials with specific properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit the enzyme DprE1, which is involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis . This inhibition disrupts the cell wall synthesis, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: These compounds share a similar benzothiazole core and exhibit similar biological activities.
N’- (1,3-benzothiazol-2-yl)-arylamides: These derivatives have been studied for their antimicrobial and anticancer properties.
Uniqueness
2-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylpyridine-3-carboxamide is unique due to its specific structure, which combines a benzothiazole ring with a pyridine-3-carboxamide moiety. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-23(14-8-3-2-4-9-14)20(24)15-10-7-13-21-18(15)19-22-16-11-5-6-12-17(16)25-19/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMAHADNZRGZGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2R,3S,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carbonyl]benzonitrile](/img/structure/B5269260.png)
![2-methyl-8-[2-(1H-tetrazol-5-yl)benzoyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5269268.png)
![2-(4,6-Dimethylpyrimidin-2-yl)-1-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]guanidine](/img/structure/B5269276.png)
![(4-methylphenyl)(phenyl)[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5269283.png)
![1-acetyl-N-[2-(butan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5269290.png)

![N-{[1-(3,4-dimethylbenzyl)piperidin-3-yl]methyl}-N'-isopropylurea](/img/structure/B5269301.png)
![N-{4-[({4-[(E)-2-(2-FLUOROPHENYL)-1-ETHENYL]-2-PYRIMIDINYL}AMINO)SULFONYL]PHENYL}ACETAMIDE](/img/structure/B5269310.png)
![3-(4-CHLORO-2-NITROPHENYL)-2-[(1E)-2-PHENYLETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B5269324.png)


![4-{4-[3-(3-nitrophenyl)acryloyl]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5269353.png)
![5,5-dimethyl-3-(1,1,2,2-tetrafluoroethyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5269356.png)
![8-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5269368.png)
